![molecular formula C25H25N3O2S2 B2954645 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 1252850-10-4](/img/structure/B2954645.png)
2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as aromatic heterocyclic compounds . The molecular formula of this compound is C25H25N3O2S2 and it has a molecular weight of 463.61.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo [3,4-d]pyrimidine ring system, which is a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . This structure is part of a larger class of compounds known as aromatic heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds derived from the thieno[2,3-d]pyrimidine scaffold, including analogs of the specified chemical, have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis, making these compounds potential candidates for cancer therapy due to their inhibitory effects on human TS and DHFR (Gangjee et al., 2008).
Structural Analysis
Structural studies of compounds featuring the 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide scaffold have revealed unique molecular conformations and interactions. These studies provide insights into the structural basis for the biological activity of these molecules, facilitating the design of more potent derivatives (Subasri et al., 2017).
Radioligand Imaging Applications
A series within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide family, closely related to the specified chemical structure, has been identified as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, being labeled with fluorine-18 for in vivo imaging of neuroinflammation using positron emission tomography (PET). This application highlights the potential of these compounds in diagnosing and researching neurological diseases (Dollé et al., 2008).
Antitumor Activity
Novel derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, which share a common structural motif with the specified compound, have shown potent anticancer activity against various human cancer cell lines. These findings underscore the therapeutic potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Antiviral and Antibacterial Agents
Compounds with a thieno[2,3-d]pyrimidine core have been explored for their antiviral and antibacterial properties. Their potent inhibitory activity against key enzymes in pathogenic microorganisms highlights their potential as novel antimicrobial agents (Gangjee et al., 1996).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15-5-6-17(3)21(11-15)26-22(29)14-32-25-27-20-9-10-31-23(20)24(30)28(25)13-19-8-7-16(2)18(4)12-19/h5-12H,13-14H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZACZLTWXTHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
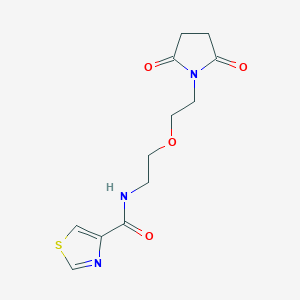
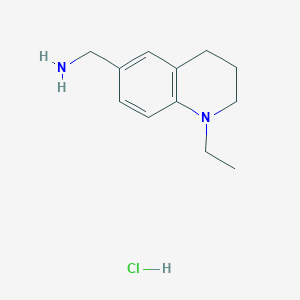
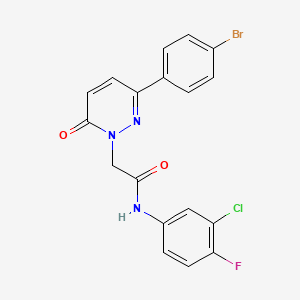
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)
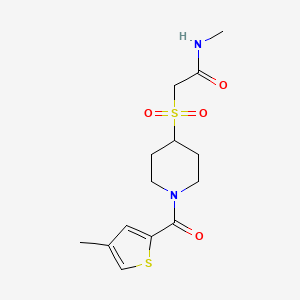


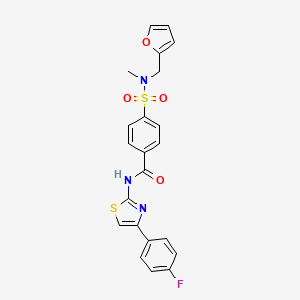


![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2954584.png)
